molecular formula C19H23ClN2O2 B237898 3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide

3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide

Cat. No. B237898
M. Wt: 346.8 g/mol
InChI Key: OALAYVJAJIKZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide, commonly known as CDMB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacy, and biochemistry.

Mechanism of Action

The mechanism of action of CDMB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CDMB has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDMB has been studied for its potential use in the treatment of fungal infections. It has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CDMB is also stable under a wide range of conditions. However, CDMB has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. CDMB can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the study of CDMB. One potential direction is the development of CDMB as a diagnostic tool for cancer. Another potential direction is the study of the potential use of CDMB in combination with other drugs for the treatment of cancer. The study of the mechanism of action of CDMB and its effects on different types of cancer cells is also a potential future direction. Finally, the study of the potential use of CDMB in the treatment of other diseases such as fungal infections and inflammatory disorders is another future direction.

Synthesis Methods

CDMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)methyl-4-aminobenzamide to form CDMB.

Scientific Research Applications

CDMB has been studied for its potential applications in various scientific fields such as medicine, pharmacy, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMB has also been studied for its potential use as a diagnostic tool for cancer.

properties

Product Name

3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-N-[4-(diethylaminomethyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C19H23ClN2O2/c1-4-22(5-2)13-14-6-9-16(10-7-14)21-19(23)15-8-11-18(24-3)17(20)12-15/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

OALAYVJAJIKZEI-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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